tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate
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Overview
Description
tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and an indole core, making it a valuable molecule in various scientific research fields.
Scientific Research Applications
tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
Target of Action
Tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (28527) and its storage temperature (refrigerated) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as these enzymes are involved in the metabolism of many drugs and xenobiotics . Additionally, the indole moiety can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity.
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. This can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on metabolic pathways can affect cellular energy production and biosynthesis, influencing overall cell health and function .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. One key mechanism is its binding interaction with specific biomolecules. The trifluoromethyl group can form strong interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. This can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes, such as metabolism, cell cycle regulation, and stress responses .
Temporal Effects in Laboratory Settings
The effects of This compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects can persist even after the compound has been removed from the cellular environment, indicating potential long-term impacts on cell health and function .
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing risks .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter the levels of various metabolites. For example, it can affect the biosynthesis of amino acids and nucleotides, impacting overall cellular metabolism. Additionally, the compound’s interaction with cofactors, such as NADH and FADH2, can influence redox reactions and energy production within cells .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a role in its cellular uptake and efflux. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of This compound is an important factor in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the compound’s interaction with nuclear receptors can facilitate its transport into the nucleus, where it can influence gene expression. Similarly, its localization to the mitochondria can impact cellular energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl and trifluoromethyl reagents. One common method includes the use of tert-butyl dimethylsilyl chloride and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(trifluoromethyl)indole-1-carboxylate
- tert-Butyl 5-(trifluoromethyl)indole-1-carboxylate
- tert-Butyl 7-(trifluoromethyl)indole-1-carboxylate
Uniqueness
tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group at the 6-position of the indole ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
tert-butyl 6-(trifluoromethyl)indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c1-13(2,3)20-12(19)18-7-6-9-4-5-10(8-11(9)18)14(15,16)17/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLYLHARNLMXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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